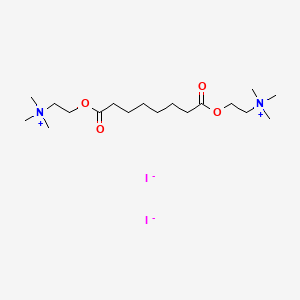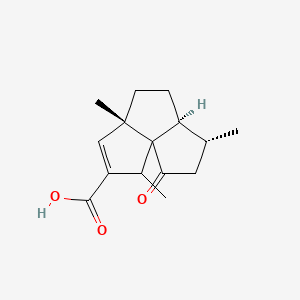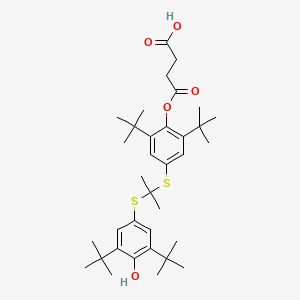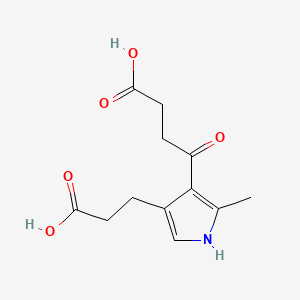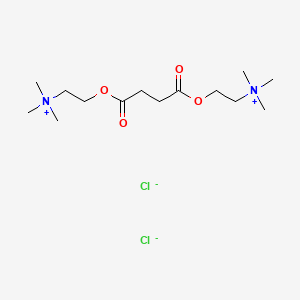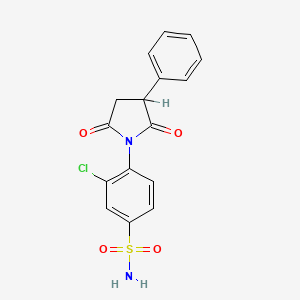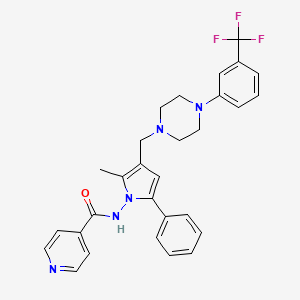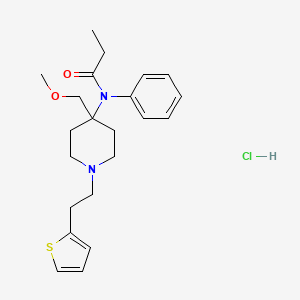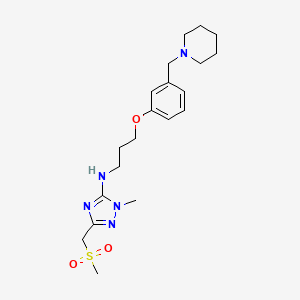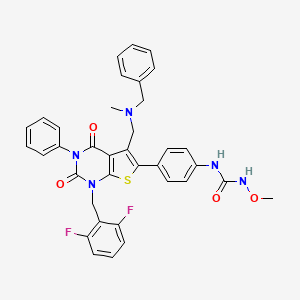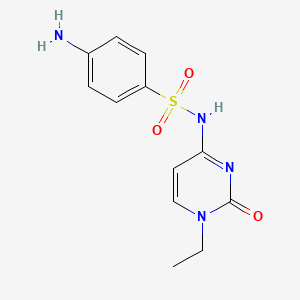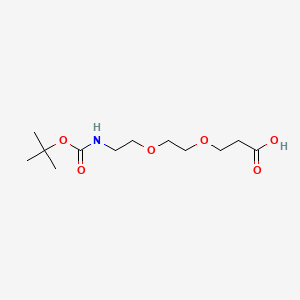
Ácido t-Boc-N-amido-PEG2
Descripción general
Descripción
t-Boc-N-amido-PEG2-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos: conjugados de anticuerpo-fármaco (ADC)
Este compuesto se utiliza en la síntesis de ADC, que están diseñados para dirigirse y destruir las células cancerosas, al mismo tiempo que se respetan las células sanas. El enlace PEG mejora la solubilidad y la estabilidad del fármaco en entornos biológicos .
Quimeras de direccionamiento de proteólisis (PROTAC)
En el campo de la degradación de proteínas dirigidas, “Ácido t-Boc-N-amido-PEG2” sirve como un bloque de construcción para las moléculas PROTAC. Estas moléculas inducen la degradación de proteínas específicas dentro de la célula .
Bioconjugación
El grupo ácido carboxílico terminal de este compuesto puede reaccionar con grupos de amina primaria para formar enlaces amida estables, lo que lo hace útil para aplicaciones de bioconjugación en la creación de conjugados de biomoléculas .
Biología química y química medicinal
Como un bloque de construcción, se utiliza para sintetizar pequeñas moléculas y compuestos de herramientas que se requieren en biología química y química medicinal para varias ligaciones .
Química de clic
El compuesto contiene un grupo amino protegido por Boc que puede desprotegerse en condiciones ácidas suaves para formar una amina libre, que es reactiva en aplicaciones de química de clic para crear moléculas complejas .
Mejora de la solubilidad
El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos, lo que es crucial para los estudios biológicos y las formulaciones farmacéuticas .
Entrecruzamiento
Actúa como un entrecruzador heterobifuncional con una amina protegida por Boc y un grupo carboxilo, facilitando la creación de estructuras entrecruzadas en varias aplicaciones de investigación .
Doble funcionalización
Este compuesto proporciona dos grupos funcionales: una amina protegida por Boc y un grupo carboxilo, lo que permite la doble funcionalización en química sintética para el desarrollo de materiales avanzados .
Mecanismo De Acción
Target of Action
The primary targets of t-Boc-N-amido-PEG2-acid are primary amine groups . The compound is designed to react with these groups to form stable amide bonds .
Mode of Action
t-Boc-N-amido-PEG2-acid contains a terminal carboxylic acid and a Boc-protected amino group . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The presence of the hydrophilic peg spacer suggests that it could increase solubility in aqueous media , potentially enhancing its bioavailability.
Result of Action
The primary result of t-Boc-N-amido-PEG2-acid’s action is the formation of a stable amide bond with primary amine groups . This could be used to modify proteins or other molecules, or to attach a drug molecule for delivery.
Action Environment
The action of t-Boc-N-amido-PEG2-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . The Boc group can be deprotected under mild acidic conditions . The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , suggesting that it may be more effective in such environments.
Análisis Bioquímico
Biochemical Properties
t-Boc-N-amido-PEG2-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Mechanism
The molecular mechanism of t-Boc-N-amido-PEG2-acid involves its interaction with primary amine groups to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Propiedades
IUPAC Name |
3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-5-7-18-9-8-17-6-4-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMXZVCAXAQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
187848-68-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187848-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365655-91-9 | |
| Record name | 13,13-Dimethyl-11-oxo-4,7,12-trioxa-10-azatetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365655-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


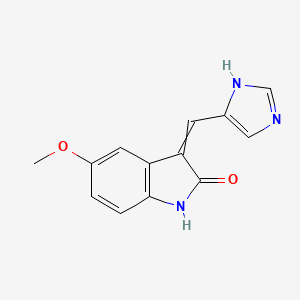
![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
